Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate

Description

Chemical Identity and Nomenclature

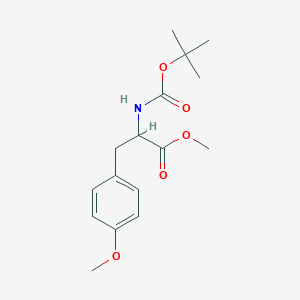

This compound is systematically classified as an amino acid derivative bearing the Chemical Abstracts Service registry number 94790-24-6. The compound possesses the molecular formula C16H23NO5 and exhibits a molecular weight of 309.36 grams per mole. Its International Union of Pure and Applied Chemistry name is designated as methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoate, which precisely describes its stereochemical configuration and functional group arrangement.

The structural architecture of this compound incorporates several distinctive chemical moieties that contribute to its synthetic utility. The tert-butoxycarbonyl protecting group, commonly referenced in literature as the carbamate functionality, shields the amino group from unwanted reactions during synthetic transformations. This protecting group strategy enables selective chemical modifications while preserving the integrity of the amino acid backbone. The methoxyphenyl substituent at the para position introduces aromatic character and influences the compound's physicochemical properties, including its solubility profile and reactivity patterns.

The compound exists as a chiral molecule with the stereocenter located at the second carbon atom, conferring optical activity with the (S)-configuration being predominantly utilized in synthetic applications. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules and indicates the spatial arrangement of substituents around the chiral center. The presence of this stereogenic center makes the compound particularly valuable in enantioselective synthesis and the preparation of optically pure pharmaceutical intermediates.

Table 1: Physical and Chemical Properties of this compound

Historical Development and Discovery

The development of this compound is intrinsically linked to the evolution of amino acid protecting group chemistry and the advancement of peptide synthesis methodologies. The tert-butoxycarbonyl protecting group itself was introduced in the late 1950s and rapidly gained acceptance in peptide synthesis applications due to its acid-labile nature and compatibility with various reaction conditions. This historical context provides the foundation for understanding how compounds like this compound emerged as essential tools in synthetic organic chemistry.

The synthesis of amino acid methyl esters, which forms the structural backbone of this compound, has been refined through decades of methodological improvements. Early approaches relied on harsh acidic conditions and multi-step procedures that often resulted in racemization or decomposition of sensitive functionalities. The development of milder esterification methods, such as the trimethylchlorosilane-methanol system described in recent literature, has enabled more efficient preparation of these derivatives while preserving their stereochemical integrity. This methodological evolution directly contributed to the practical accessibility of this compound for research applications.

The incorporation of the 4-methoxyphenyl substituent reflects the growing understanding of structure-activity relationships in pharmaceutical chemistry. The methoxy group at the para position of the phenyl ring introduces specific electronic and steric effects that can influence biological activity and synthetic reactivity. Historical research on tyrosine derivatives and their methylated analogs provided the conceptual framework for developing this particular structural motif, as evidenced by the extensive literature on 4-methoxy-L-phenylalanine and related compounds.

The compound's emergence as a significant synthetic intermediate can be traced through patent literature and research publications that demonstrate its utility in preparing biologically active molecules. Recent applications in proteasome inhibitor development and antiviral research illustrate how this foundational chemistry continues to find new applications in contemporary drug discovery efforts. The historical trajectory from basic amino acid chemistry to sophisticated pharmaceutical applications exemplifies the cumulative nature of chemical knowledge and methodology development.

Role in Modern Organic Chemistry

This compound occupies a central position in contemporary synthetic organic chemistry, particularly in the realm of peptide synthesis and medicinal chemistry applications. The compound serves as a versatile building block that combines the advantages of amino acid functionality with the protection strategies necessary for complex synthetic sequences. Its role extends beyond simple peptide coupling reactions to encompass diverse applications in the preparation of biologically active molecules and pharmaceutical intermediates.

In peptide synthesis methodologies, this compound functions as a protected amino acid derivative that can be incorporated into growing peptide chains through established coupling protocols. The tert-butoxycarbonyl protecting group enables orthogonal protection strategies when used in conjunction with other protecting groups such as fluorenylmethyloxycarbonyl derivatives. This orthogonality is crucial for the stepwise assembly of complex peptides where selective deprotection and coupling reactions must occur without interfering with other functional groups present in the molecule.

The compound's utility in enantioselective synthesis has been demonstrated through its application in preparing neuroexcitant analogs and other pharmaceutically relevant structures. The preservation of stereochemical integrity during synthetic transformations makes it particularly valuable for preparing optically pure compounds required in pharmaceutical applications. Recent research has highlighted its use in synthesizing fluorescent compounds, showcasing the versatility of this scaffold in materials science and chemical biology applications.

Table 2: Synthetic Applications of this compound

The mechanistic aspects of reactions involving this compound have been extensively studied, revealing insights into the reactivity patterns of protected amino acid derivatives. The electron-donating nature of the methoxy substituent influences the aromatic system's reactivity, making it susceptible to electrophilic aromatic substitution reactions under appropriate conditions. This reactivity profile expands the synthetic utility of the compound beyond its primary role as a peptide building block.

Modern applications in drug discovery have demonstrated the compound's importance in developing novel therapeutic agents. Research into proteasome inhibitors has utilized this structural motif as a key component in designing compounds with enhanced biological activity. The ability to modify the aromatic substituent pattern while maintaining the amino acid backbone provides medicinal chemists with a flexible platform for structure-activity relationship studies and lead compound optimization.

Properties

IUPAC Name |

methyl 3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMIHTTUAILLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In industrial settings, the synthesis may be carried out using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Results in various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate involves its ability to act as a protecting group for amino acids and peptides. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences between the target compound and its structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate, also known as methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate, is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its structural features and functional groups contribute to its utility in various biological applications, including its role in the synthesis of neuroexcitants and other bioactive compounds.

- Molecular Formula : CHNO

- Molecular Weight : 309.36 g/mol

- CAS Number : 94790-24-6

- Purity : Typically ≥95%

Biological Activity

The biological activity of this compound is primarily linked to its role in enantioselective synthesis and its potential therapeutic applications. Here are key areas of its biological activity:

-

Neuroexcitants Synthesis

- This compound is utilized in the enantioselective synthesis of neuroexcitants, such as AMPA (2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid), which are crucial for synaptic transmission and plasticity in the nervous system.

-

Inhibition of Enzymatic Activity

- Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes involved in cancer cell proliferation. For instance, inhibitors targeting HSET (KIFC1), a mitotic kinesin, have shown promise in inducing multipolar mitotic spindles leading to cell death in cancer cells .

- Potential Anticancer Properties

Case Study: Enantioselective Synthesis

A study highlighted the importance of this compound in synthesizing neuroexcitants. The compound's ability to facilitate the formation of specific enantiomers was critical for developing drugs targeting neurological disorders. The synthesis process involved several steps, including the protection of amine groups and subsequent reactions to introduce the aromatic moieties.

Research Findings on Biological Activity

- Inhibition Studies : A recent study demonstrated that derivatives of this compound could inhibit HSET with nanomolar potency, indicating a strong potential for developing new cancer therapeutics. The inhibition led to increased multipolarity in centrosome-amplified cancer cells, confirming its efficacy as a novel therapeutic agent .

- Stability and Bioavailability : The stability of this compound was assessed through various biochemical assays, revealing a half-life suitable for therapeutic applications. This stability is crucial for maintaining effective concentrations in biological systems during treatment regimens .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 309.36 g/mol |

| CAS Number | 94790-24-6 |

| Purity | ≥95% |

| Biological Applications | Neuroexcitants synthesis |

| Inhibitory Activity | HSET (KIFC1) inhibition |

| Potential Anticancer Activity | Yes |

Q & A

Q. What are the key synthetic strategies for preparing Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate?

The synthesis typically involves:

- Boc-protection : Reacting the amino group with di-tert-butyl dicarbonate in dichloromethane (DCM) using triethylamine as a base to prevent side reactions .

- Esterification : Methanol or ethyl esters are introduced under reflux conditions, often with catalysts like aluminum chloride .

- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) and chromatography (silica gel or preparative HPLC) are critical for isolating the product . Example yield: 85–95% when using optimized Boc-protection steps .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- NMR spectroscopy : and NMR identify functional groups (e.g., tert-butoxycarbonyl at δ 1.4 ppm, methoxyphenyl at δ 3.8 ppm) .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+Na] at m/z 309.36) .

- Chiral analysis : Chiral HPLC or polarimetry ensures enantiomeric purity, critical for peptide synthesis applications .

Q. What are the primary applications of this compound in medicinal chemistry?

- Peptide synthesis : Serves as a Boc-protected amino acid building block for solid-phase peptide synthesis (SPPS) .

- Drug intermediates : Used to introduce methoxyphenyl motifs in kinase inhibitors or protease-targeting molecules .

- Radiotracer development : Analogues with fluorinated substituents (e.g., ) are explored for PET imaging .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent selection : DCM or THF minimizes side reactions during Boc protection .

- Temperature control : Reflux conditions (40–60°C) for esterification improve reaction rates without degrading sensitive groups .

- Catalyst use : Diisopropylcarbodiimide (DIC) enhances coupling efficiency in peptide bond formation .

- Purification : Automated flash chromatography (hexane:EtOAc gradients) resolves diastereomers or by-products .

Q. What strategies resolve enantiomeric excess challenges during synthesis?

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials to control stereochemistry .

- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves undesired enantiomers .

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak®) separate enantiomers with >99% purity .

Q. How should researchers address contradictory spectroscopic data during characterization?

- Multi-technique validation : Cross-verify NMR, IR, and X-ray crystallography (if crystals are obtainable) .

- Dynamic effects : Account for rotameric mixtures in NMR by analyzing spectra at variable temperatures .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and confirm assignments .

Q. What computational methods predict reactivity in peptide coupling reactions?

- Density Functional Theory (DFT) : Models transition states to predict activation energies for amide bond formation .

- Molecular docking : Screens interactions with biological targets (e.g., proteases) to guide functionalization .

- QSAR studies : Correlates substituent effects (e.g., methoxy vs. fluoro groups) with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.